molecular formula C22H30O2 B13728451 (13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

Cat. No.: B13728451
M. Wt: 326.5 g/mol
InChI Key: QWUNBJUTBPRZJT-OGKXSSEESA-N
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Description

(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of suitable precursors.

    Ethynylation: Introduction of the ethynyl group at the 17th position using reagents like ethynyl lithium or ethynyl magnesium bromide.

    Ethoxylation: Addition of the ethoxy group at the 3rd position using ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethynyl group to an ethyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: Halogenation or nitration at specific positions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen with a similar cyclopenta[a]phenanthrene core.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

    Testosterone: An androgen with a similar core structure but different functional groups.

Uniqueness

(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethynyl and ethoxy groups differentiate it from other similar compounds, potentially leading to unique interactions and effects.

Biological Activity

The compound (13S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a synthetic steroid with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C24H32O3
  • Molecular Weight : 368.509 g/mol
  • CAS Number : 50717-99-2
  • Purity : Typically ≥96% .

This compound functions primarily as a selective modulator of steroid receptors. It exhibits estrogenic and anti-estrogenic activities depending on the target tissue. The presence of the ethynyl and ethoxy groups enhances its binding affinity to estrogen receptors (ERs), which can lead to varied biological responses.

1. Estrogenic Activity

Research indicates that (13S,17R)-3-ethoxy-17-ethynyl has significant estrogenic effects:

  • Binding Affinity : It binds effectively to ERα and ERβ receptors.
  • Cell Proliferation : In vitro studies show that it promotes cell proliferation in estrogen-sensitive breast cancer cell lines .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties:

  • Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

3. Potential for Treating Hormonal Disorders

Due to its dual action on estrogen receptors, this compound is being explored for:

  • Menopausal Symptoms : Alleviating symptoms associated with menopause by mimicking estrogen.
  • Rheumatoid Arthritis : Studies suggest it may help in reducing symptoms and disease progression due to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile shows:

  • Absorption : Approximately 25% oral bioavailability in mouse models.
  • Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its effects .

Case Study 1: Estrogen Receptor Modulation

In a study involving MCF7 breast cancer cells:

  • Treatment with (13S,17R)-3-ethoxy led to a significant increase in cell proliferation compared to control groups.
  • The results indicated a dose-dependent relationship with maximal activity observed at concentrations of 10 nM .

Case Study 2: Anti-inflammatory Effects

In an experimental model of rheumatoid arthritis:

  • Administration of the compound resulted in a marked reduction in joint swelling and inflammatory markers after two weeks of treatment compared to untreated controls .

Properties

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(13S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17?,18?,19?,20?,21-,22-/m0/s1

InChI Key

QWUNBJUTBPRZJT-OGKXSSEESA-N

Isomeric SMILES

CCOC1=CC2=CCC3C(C2CC1)CC[C@]4(C3CC[C@]4(C#C)O)C

Canonical SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)O)C

Origin of Product

United States

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